molecular formula C5H7N5 B13110788 2-Aminopyrimidine-5-carboximidamide

2-Aminopyrimidine-5-carboximidamide

Cat. No.: B13110788
M. Wt: 137.14 g/mol
InChI Key: LBDDRVHQDJXAAS-UHFFFAOYSA-N
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Description

2-Aminopyrimidine-5-carboximidamide is a heterocyclic compound that belongs to the class of aminopyrimidines. These compounds are characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of an amino group at position 2 and a carboximidamide group at position 5 makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminopyrimidine-5-carboximidamide typically involves multiple steps starting from acyclic starting materials. One common method involves the use of benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Aminopyrimidine-5-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the amino group to a nitro group.

    Reduction: The reduction of the nitro group back to an amino group.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines.

Scientific Research Applications

2-Aminopyrimidine-5-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminopyrimidine-5-carboximidamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: Lacks the carboximidamide group at position 5.

    2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms at positions 4 and 6 instead of the carboximidamide group.

    2-Aminopyrimidine-5-carboxamide: Contains a carboxamide group instead of a carboximidamide group.

Uniqueness

The presence of the carboximidamide group at position 5 in 2-aminopyrimidine-5-carboximidamide makes it unique compared to other similar compounds. This functional group can significantly alter the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

IUPAC Name

2-aminopyrimidine-5-carboximidamide

InChI

InChI=1S/C5H7N5/c6-4(7)3-1-9-5(8)10-2-3/h1-2H,(H3,6,7)(H2,8,9,10)

InChI Key

LBDDRVHQDJXAAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N)C(=N)N

Origin of Product

United States

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